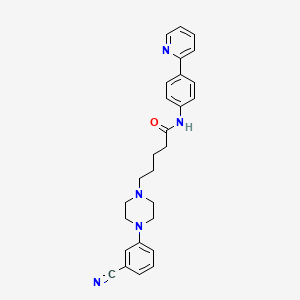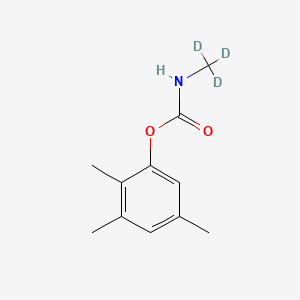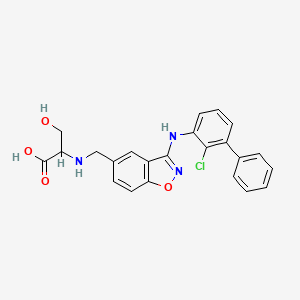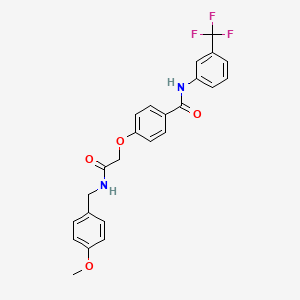
Antibacterial agent 102
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 102 is a potent compound known for its effective antibacterial activity, particularly against Staphylococcus aureus. It has shown promising results in both in vitro and in vivo studies, making it a valuable candidate in the fight against bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial agent 102 involves multiple steps, including the formation of a substituted triazole moietyCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and composition of the compound .
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 102 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent candidates .
Scientific Research Applications
Antibacterial agent 102 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying antibacterial mechanisms and developing new antibacterial agents.
Biology: Researchers use it to investigate bacterial resistance mechanisms and explore potential therapeutic targets.
Medicine: this compound is being studied for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and surfaces
Mechanism of Action
The mechanism of action of Antibacterial agent 102 involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This action ultimately leads to the death of the bacterial cell. The compound specifically targets the peptidyl transferase site of the 50S ribosomal subunit, making it highly effective against a broad range of bacterial species .
Comparison with Similar Compounds
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Ciprofloxacin: Targets bacterial DNA gyrase, preventing DNA replication.
Uniqueness: Antibacterial agent 102 stands out due to its unique mechanism of action and its effectiveness against drug-resistant bacterial strains. Unlike some other antibacterial agents, it has shown minimal resistance development, making it a promising candidate for long-term use .
Properties
Molecular Formula |
C35H49N5O5S |
|---|---|
Molecular Weight |
651.9 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[2-[4-[(dimethylamino)methyl]triazol-1-yl]acetyl]amino]phenyl]sulfanylacetate |
InChI |
InChI=1S/C35H49N5O5S/c1-8-33(4)17-28(34(5)22(2)13-15-35(23(3)32(33)44)16-14-26(41)31(34)35)45-30(43)21-46-27-12-10-9-11-25(27)36-29(42)20-40-19-24(37-38-40)18-39(6)7/h8-12,19,22-23,28,31-32,44H,1,13-18,20-21H2,2-7H3,(H,36,42)/t22-,23+,28-,31+,32+,33-,34+,35+/m1/s1 |
InChI Key |
LWGXUSGMNQTXMC-CVPIINBPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4NC(=O)CN5C=C(N=N5)CN(C)C)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4NC(=O)CN5C=C(N=N5)CN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
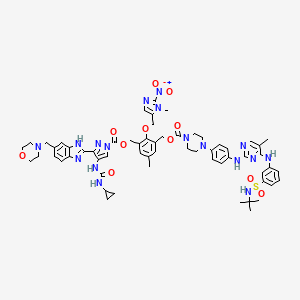
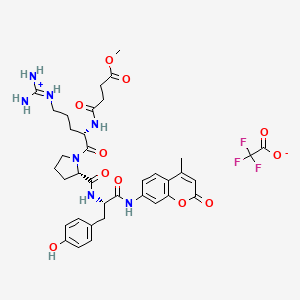

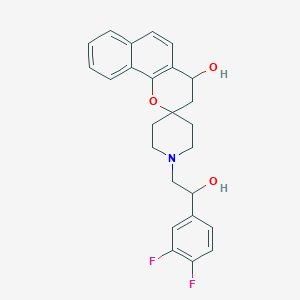

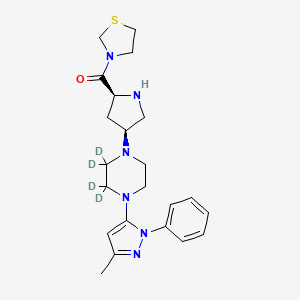
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
